molecular formula C₂₀H₂₁D₁₁O₄ B1154465 (10R)-Hepoxilin B3-d11

(10R)-Hepoxilin B3-d11

Cat. No.: B1154465
M. Wt: 347.53
Attention: For research use only. Not for human or veterinary use.
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Description

(10R)-Hepoxilin B3-d11 is a deuterium-labeled, stable isotope analog of the naturally occurring lipid mediator, Hepoxilin B3. This compound is part of the hepoxilin family, which are biologically active, 20-carbon tri-olefinic molecules derived from the metabolism of arachidonic acid via the 12-lipoxygenase pathway . The intrinsic biological activity of hepoxilins is fundamentally linked to the reorganization of calcium and potassium ions within cells . Research indicates that hepoxilins function by causing a rapid, biphasic increase in intracellular calcium; an initial spike from the release of intracellular stores is followed by a sustained phase dependent on calcium influx from the external medium, a mechanism demonstrated in human neutrophils . The primary research value of this compound lies in its application as an internal standard in mass spectrometry-based lipidomics, enabling precise quantification of endogenous hepoxilin levels in complex biological samples. This is critical because natural hepoxilins are chemically unstable due to a reactive allylic epoxide moiety, degrading rapidly to inactive trihydroxy products (TrXBs) . The replacement of key hydrogens with deuterium in this analog provides chemical and biological stability, overcoming the limitations of the native compound. This stable isotope is an essential tool for investigating the role of hepoxilin pathways in specific research areas, including the modulation of insulin secretion from pancreatic islets, the regulation of inflammatory responses in neutrophils, and processes related to cancer and thrombosis . The deuterated form allows researchers to accurately trace and measure this elusive mediator, thereby advancing the study of its mechanisms and potential therapeutic applications. This product is strictly for research use in laboratory settings.

Properties

Molecular Formula

C₂₀H₂₁D₁₁O₄

Molecular Weight

347.53

Synonyms

(5Z,8Z,10R)-10-Hydroxy-10-[(2S,3S)-3-(2Z)-2-octen-1-yl-2-oxiranyl]-5,8-decadienoic Acid-d11;  (5Z,8Z,10R)-10-Hydroxy-10-[(2S,3S)-3-(2Z)-2-octenyloxiranyl]-5,8-decadienoic Acid-d11;  [2S-[2α(5Z,8Z,10S*),3β(Z)]]-10-Hydroxy-10-[3-(2-octenyl)oxiranyl]-5,8-

Origin of Product

United States

Biosynthesis and Enzymology of 10r Hepoxilin B3

Precursor Pathways: Arachidonic Acid Metabolism

(10R)-Hepoxilin B3 is a downstream metabolite of arachidonic acid, an omega-6 polyunsaturated fatty acid that serves as a precursor to a wide array of signaling molecules. wikipedia.org The biosynthetic journey begins with the release of arachidonic acid from the sn-2 position of membrane phospholipids (B1166683), a reaction catalyzed by phospholipase A2. Once liberated, arachidonic acid is made available to various enzymatic pathways, including those mediated by cyclooxygenases and lipoxygenases, which lead to the production of prostaglandins (B1171923), thromboxanes, leukotrienes, and hepoxilins. nih.gov The formation of hepoxilins is specifically initiated by the action of lipoxygenase enzymes. wikipedia.org

Key Enzymes in Hepoxilin B3 Formation

The synthesis of Hepoxilin B3 from arachidonic acid is a two-step process that relies on the sequential action of specific enzymes. The initial step involves the introduction of a hydroperoxy group into the arachidonic acid backbone, followed by the conversion of this intermediate into the final hepoxilin product.

Role of 12-Lipoxygenase Isoforms

The primary enzymes responsible for the initial oxygenation of arachidonic acid in the hepoxilin pathway are the 12-lipoxygenases (12-LOX). nih.govnih.gov These enzymes catalyze the insertion of molecular oxygen at the C-12 position of arachidonic acid, leading to the formation of 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE). wikipedia.org Different isoforms of 12-LOX, such as the platelet-type (ALOX12) and the epidermal-type (ALOX12B), can contribute to this initial step. wikipedia.orgnih.gov Studies have shown that recombinant platelet-type 12-lipoxygenase can produce Hepoxilin B3 from arachidonic acid. nih.gov

Contribution of Epidermal Lipoxygenase (ALOXE3/eLOX3)

Following the formation of 12(S)-HpETE, the subsequent conversion to Hepoxilin B3 is facilitated by an enzyme with hepoxilin synthase activity. nih.gov While some 12-lipoxygenases possess intrinsic hepoxilin synthase activity, a key enzyme in this conversion, particularly in the epidermis, is the epidermal lipoxygenase-3 (ALOXE3), also known as eLOX3. wikipedia.orgwikipedia.org ALOXE3 functions as a hydroperoxide isomerase, converting the hydroperoxy intermediate into an epoxyalcohol, which is the characteristic structure of hepoxilins. nih.govpatsnap.com Gene knockout studies in mice have demonstrated that the absence of Aloxe3 leads to a significant reduction in the levels of Hepoxilin B3 in the skin. wikipedia.org

Stereoselective Enzymatic Synthesis of (10R)-Hepoxilin B3

The enzymatic synthesis of Hepoxilin B3 is highly stereoselective, resulting in the preferential formation of the (10R)-hydroxy epimer in human epidermis. nih.gov This stereospecificity is a hallmark of an enzyme-catalyzed reaction, as non-enzymatic processes would typically yield a mixture of isomers. wikipedia.org The precise stereochemistry of the final product is dictated by the specific lipoxygenase and hepoxilin synthase enzymes involved in the pathway. The formation of the 10R-hydroxy group and the 11,12-trans-epoxide is a direct consequence of the controlled enzymatic rearrangement of the 12(S)-HpETE precursor. nih.gov

Regulation of Hepoxilin Biosynthetic Pathways

The production of (10R)-Hepoxilin B3 is a tightly controlled process, with regulation occurring at multiple levels to ensure that its synthesis is initiated when and where it is needed. This regulation involves both cellular and tissue-specific factors that can influence the expression and activity of the biosynthetic enzymes.

Cellular and Tissue-Specific Modulators

The expression and activity of the enzymes involved in Hepoxilin B3 biosynthesis are highly tissue-specific. For instance, ALOX12B and ALOXE3 are co-expressed in the skin, where they play a crucial role in the formation of the epidermal water barrier. nih.govnih.gov In psoriatic lesions, there is a significant increase in the levels of Hepoxilin B3, suggesting an upregulation of this biosynthetic pathway in inflammatory skin conditions. wikipedia.orgnih.gov Furthermore, studies in rats have implicated spinal eLOX3 in the production of hepoxilins that contribute to inflammatory pain, with peripheral inflammation leading to an increase in spinal eLOX3 levels. nih.govwikipedia.org The activity of these enzymes can also be modulated by the availability of the arachidonic acid substrate and the presence of inhibitors. nih.gov

EnzymeFunction in (10R)-Hepoxilin B3 BiosynthesisTissue/Cellular Location
Phospholipase A2Releases arachidonic acid from membrane phospholipids. nih.govWidespread
12-Lipoxygenase (12-LOX)Catalyzes the formation of 12(S)-HpETE from arachidonic acid. nih.govnih.govPlatelets, Epidermis
Epidermal Lipoxygenase-3 (ALOXE3/eLOX3)Converts 12(S)-HpETE to Hepoxilin B3 (hepoxilin synthase activity). wikipedia.orgwikipedia.orgEpidermis, Spine
CompoundAbbreviationRole in Biosynthesis
Arachidonic AcidAAPrecursor molecule. wikipedia.org
12(S)-Hydroperoxyeicosatetraenoic Acid12(S)-HpETEIntermediate hydroperoxide. wikipedia.org
(10R)-Hepoxilin B3HxB3Final bioactive product. nih.gov

Influence of Substrate Availability on the

The biosynthesis of (10R)-Hepoxilin B3, a specialized pro-resolving mediator, is intrinsically linked to the availability of its precursor substrates. The enzymatic cascade responsible for its formation is highly dependent on the cellular pool of arachidonic acid (AA) and its subsequent conversion to the intermediate, 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE). This section will explore the detailed research findings on how the concentration and presence of these substrates directly influence the enzymatic production of (10R)-Hepoxilin B3.

The primary step in the biosynthesis of hepoxilins is the oxygenation of arachidonic acid, a polyunsaturated omega-6 fatty acid typically esterified in the sn-2 position of membrane phospholipids. mdpi.com The release of free arachidonic acid from the cell membrane, primarily through the action of phospholipase A2 (PLA₂), is the rate-limiting step for the entire eicosanoid cascade, including the formation of (10R)-Hepoxilin B3. allergolyon.fr Consequently, cellular stimuli that activate PLA₂ and increase the intracellular concentration of free arachidonic acid directly enhance the substrate pool available for downstream enzymes.

Once liberated, arachidonic acid is a substrate for various enzymatic pathways. For the synthesis of (10R)-Hepoxilin B3, the key enzyme is 12-lipoxygenase (12-LOX), which catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form 12(S)-HpETE. researchgate.netwikipedia.org The subsequent conversion of 12(S)-HpETE to (10R)-Hepoxilin B3 is carried out by a hepoxilin synthase. This synthase activity can be an intrinsic function of the 12-LOX enzyme itself or can be catalyzed by a distinct enzyme, such as the epidermal-type lipoxygenase 3 (ALOXE3). wikipedia.orgnortheastern.edu

The availability of both arachidonic acid and 12(S)-HpETE is therefore a critical determinant of the rate and quantity of (10R)-Hepoxilin B3 synthesis. Research has demonstrated that the provision of exogenous arachidonic acid to cellular systems can significantly increase the production of 12-LOX metabolites, including hepoxilins. nih.gov

A systematic analysis of rat 12/15-lipoxygenase enzymes provides quantitative insight into the influence of substrate availability. In a study utilizing HEK-293T cells overexpressing different lipoxygenase enzymes, the formation of Hepoxilin B3 (HXB3) was measured following the introduction of either arachidonic acid or 12(S)-HpETE as a substrate. The results clearly demonstrated that the production of HXB3 is directly dependent on the presence of these precursors.

SubstrateEnzyme(s)Substrate Concentration (µM)Hepoxilin B3 Production (relative units)
Arachidonic AcidAlox1270Significantly increased
Arachidonic AcidAlox1570Significantly increased
12(S)-HpETEAlox125Significantly increased
12(S)-HpETEAloxe35Significantly increased
12(S)-HpETEAlox155Significantly increased

This table is based on data presented in a study by Gregus et al. (2012), which demonstrated a significant increase in Hepoxilin B3 production in the presence of the specified substrates and enzymes compared to control conditions.

The data indicates that when either the initial precursor, arachidonic acid, or the direct intermediate, 12(S)-HpETE, is made available, the enzymatic machinery can effectively produce Hepoxilin B3. It is also noteworthy that the enzymatic conversion of 12(S)-HpETE to hepoxilins is a selective process, with a preference for the 12(S) enantiomer over the 12(R) form, highlighting the stereospecificity of the involved enzymes. nih.gov

Furthermore, competition for arachidonic acid among different metabolic pathways can also influence the substrate availability for hepoxilin synthesis. For instance, the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways also utilize arachidonic acid to produce prostaglandins and leukotrienes, respectively. allergolyon.fr The relative activities of these enzymatic pathways within a specific cell type will therefore dictate the proportion of arachidonic acid that is channeled towards the production of hepoxilins.

Metabolism and Biotransformation Pathways of Hepoxilins

Hydrolytic Degradation to Trioxilins

A primary route for the inactivation of hepoxilins is the enzymatic hydrolysis of their epoxide moiety. This process converts the bioactive hepoxilins into their corresponding trihydroxy derivatives, known as trioxilins, which are generally considered to be less active or inactive. wikipedia.orgwikipedia.org For instance, Hepoxilin B3 (HxB3) is metabolized to Trioxilin B3 (TrXB3). wikipedia.org This conversion is a critical step in terminating hepoxilin signaling.

The enzymatic activity responsible for the conversion of hepoxilins to trioxilins is attributed to a class of enzymes known as hepoxilin-epoxide hydrolases (EC 3.3.2.7). wikipedia.orgqmul.ac.uk This enzyme catalyzes the addition of a water molecule to the epoxide ring of hepoxilins, resulting in the formation of a vicinal diol. wikipedia.org For example, the enzyme converts Hepoxilin A3 to Trioxilin A3 and Hepoxilin B3 to Trioxilin B3. wikipedia.orgwikipedia.org

Early studies identified and characterized this hydrolase activity in various tissues, including the rat liver. qmul.ac.uk The enzyme was found to be highly specific for hepoxilin substrates, showing minimal activity towards other epoxides like leukotriene A4. qmul.ac.ukmicrobialtec.com This specificity suggests a dedicated role for this enzymatic activity in the regulation of hepoxilin levels and function. qmul.ac.uk The activity is predominantly found in the cytosolic fraction of cells. nih.gov

Further research has conclusively identified soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2 (EH2), as the primary enzyme possessing hepoxilin-epoxide hydrolase activity in mammals. nih.govwikipedia.org Studies have demonstrated that purified mammalian sEH efficiently hydrolyzes both Hepoxilin A3 and Hepoxilin B3. nih.gov

The identity of hepoxilin hydrolase as sEH was confirmed through several lines of evidence:

Inhibition Studies: Highly selective sEH inhibitors were shown to significantly reduce hepoxilin hydrolysis in mouse liver preparations. nih.gov

Genetic Knockout: Liver preparations from sEH knockout (sEH−/−) mice showed a near-complete abolishment of hepoxilin hydrolase activity. nih.gov

Metabolite Levels: Compared to wild-type animals, the livers of sEH−/− mice exhibited elevated levels of hepoxilins and correspondingly lower levels of trioxilins. nih.gov

Therefore, the sEH-mediated pathway is considered the principal mechanism for inactivating hepoxilins in vivo, thereby terminating their biological actions. wikipedia.orgwikipedia.org

Table 1: Enzymatic Conversion of Hepoxilin B3 by Soluble Epoxide Hydrolase (sEH)
SubstrateEnzymeProductMetabolic Effect
Hepoxilin B3 (HxB3)Soluble Epoxide Hydrolase (sEH)Trioxilin B3 (TrXB3)Inactivation of biological activity wikipedia.org

Incorporation of Hepoxilins into Cellular Lipids

Beyond hydrolytic degradation, another significant metabolic fate for hepoxilins is their incorporation into more complex cellular lipids, particularly phospholipids (B1166683). This process involves the esterification of the hepoxilin's carboxylic acid group into the glycerol (B35011) backbone of phospholipids, effectively sequestering them within cellular membranes.

Research has shown that Hepoxilin B3 and its metabolite, Trioxilin B3, can be incorporated into the phospholipids of human epidermal cells. nih.gov Studies using radiolabeled eicosanoids have demonstrated that HxB3 and TrXB3 are esterified into specific phospholipid classes. The primary targets for this esterification are phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.gov

The efficiency of esterification varies among different eicosanoids. In epidermal cells, 12-hydroxy-eicosatetraenoic acid (12-HETE) is the most readily esterified, followed by other related compounds. nih.gov

Table 2: Relative Esterification of Eicosanoids into Epidermal Cell Phospholipids
EicosanoidRelative Degree of EsterificationPrimary Phospholipid Classes
12-HETEHighestNot Specified
15-HETEHighNot Specified
Trioxilin B3 (TrXB3)ModeratePhosphatidylcholine, Phosphatidylethanolamine nih.gov
12-oxo-ETELowNot Specified
Hepoxilin B3 (HxB3)LowestPhosphatidylcholine, Phosphatidylethanolamine nih.gov

Data derived from studies on human epidermal cells. nih.gov

The incorporation of HxB3 and TrXB3 into phospholipids has been demonstrated in vivo, particularly in the context of inflammatory skin conditions like psoriasis. nih.gov Analysis of phospholipids extracted from psoriatic lesions revealed the presence of both HxB3 and TrXB3. nih.gov

Hydrolysis of these phospholipids using phospholipase A2 indicated that both HxB3 and TrXB3 were preferentially located at the sn-2 position of the glycerophospholipid backbone. nih.gov This is a common position for the esterification of arachidonic acid and its metabolites. mdpi.com The presence of both the parent hepoxilin and its hydrolyzed metabolite within the phospholipid pool suggests a dynamic interplay between these metabolic pathways. In vivo, a portion of HxB3 is first converted to TrXB3, and then both compounds are subsequently incorporated into membrane phospholipids. nih.gov This sequestration into lipids may represent a mechanism for storage, localization of signaling, or eventual clearance of these molecules.

Molecular and Cellular Mechanisms of Action of Hepoxilin B3 Analogues

Modulation of Intracellular Calcium Homeostasis

The regulation of intracellular calcium is a critical aspect of the biological activity of hepoxilins. While some hepoxilins, such as Hepoxilin A3 (HxA3), directly induce a rapid increase in intracellular calcium concentration by mobilizing it from internal stores, Hepoxilin B3 (HxB3) and its analogues exhibit a more nuanced role. nih.govnih.gov

Unlike HxA3, HxB3 does not typically cause a release of intracellular calcium on its own at similar concentrations. nih.gov Instead, it has been shown to inhibit the calcium release induced by other inflammatory mediators like leukotriene B4 (LTB4) and formyl-methionyl-leucyl-phenylalanine (fMLP) in a dose-dependent manner. nih.gov This suggests that the mechanism of action for HxB3 analogues is not through the depletion of calcium stores but rather through the blockade of pathways activated by other agonists. nih.gov

The initial spike in intracellular calcium induced by HxA3 is independent of extracellular calcium, indicating a release from internal reservoirs. nih.gov This is followed by a second, less dramatic rise that is dependent on the influx of extracellular calcium. nih.gov The inhibitory effect of HxB3 on agonist-induced calcium mobilization points to a potential regulatory function in cellular activation processes.

Compound Effect on Intracellular Calcium Mechanism
Hepoxilin A3 (HxA3) Induces a rapid, transient increase in [Ca2+]i.Mobilizes calcium from internal stores, independent of extracellular calcium. nih.gov
Hepoxilin B3 (HxB3) Does not directly increase [Ca2+]i at low concentrations.Inhibits the rise in [Ca2+]i evoked by agonists such as LTB4 and fMLP. nih.gov
PBT Analogues Similar to HxB3, they lack intrinsic calcium-releasing activity but block the effects of other mediators.Antagonize the actions of natural hepoxilins. nih.govnih.gov

Interaction with Specific Cellular Receptors and Protein Targets

The effects of Hepoxilin B3 analogues are mediated through their interaction with specific cellular components, including G protein-coupled receptors and transient receptor potential channels.

There is evidence to suggest that the actions of hepoxilins are mediated by G proteins. nih.gov The inhibition of HxA3-evoked calcium spikes by GTP analogues in human neutrophils supports the involvement of a G protein-coupled receptor (GPCR). nih.gov Although the specific receptor for Hepoxilin B3 has not been definitively identified, the modulation of calcium signaling and other cellular responses by HxB3 analogues is consistent with a GPCR-mediated mechanism. GPCRs are a large family of cell surface receptors that play a crucial role in signal transduction, and their interaction with G proteins can lead to a variety of downstream cellular effects. nih.govnih.gov

Hepoxilins, including HxA3 and HxB3, have been shown to directly activate Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1. wikipedia.org These channels are non-selective cation channels involved in the perception of pain and temperature. mdpi.com The activation of TRPV1 and TRPA1 by hepoxilins in the spinal cord is believed to contribute to hyperalgesia and tactile allodynia in models of skin inflammation. wikipedia.org This interaction provides a direct molecular mechanism for the role of hepoxilins in pain signaling.

Receptor/Channel Interaction with Hepoxilin B3 Analogues Functional Outcome
G Protein-Coupled Receptors (GPCRs) Hypothesized to mediate hepoxilin signaling. nih.govModulation of downstream signaling pathways.
TRPV1 Directly activated by HxB3. wikipedia.orgContributes to pain perception and neuro-inflammation. wikipedia.org
TRPA1 Directly activated by HxB3. wikipedia.orgContributes to pain perception and neuro-inflammation. wikipedia.org

Biological Functions of Hepoxilins in Research Models

Role in Cellular Inflammatory Responses

Hepoxilins are recognized as important mediators in the inflammatory cascade, primarily by influencing the behavior of key immune cells such as neutrophils.

Research has firmly established hepoxilins, particularly Hepoxilin A3 (HXA3), as potent chemoattractants for neutrophils, which are the first responders of the innate immune system to sites of infection or injury. nih.govpnas.org In response to pathogenic stimuli, such as bacterial infection in the lungs or intestines, epithelial cells produce and release HXA3. nih.govpnas.orgnih.gov This creates a chemical gradient that guides neutrophils to migrate across epithelial barriers to reach the site of inflammation. nih.govpnas.org

The mechanism of HXA3-induced neutrophil migration appears to be direct, likely through interaction with specific neutrophil receptors, and it occurs without stimulating superoxide production or the release of granular contents. nih.gov Beyond chemotaxis, HXA3 has also been shown to induce neutrophils to form neutrophil extracellular traps (NETs), which are web-like structures of DNA and proteins that can trap and kill pathogens. wikipedia.orgnih.gov This process is initiated by HXA3 causing a mobilization of intracellular calcium within the neutrophils. nih.gov Both HXA3 and HXB3 are considered to have pro-inflammatory effects due to their ability to stimulate neutrophil chemotaxis. wikipedia.org

Table 1: Effects of Hepoxilins on Neutrophil Function
Hepoxilin-Mediated EffectKey FindingsPrimary Hepoxilin StudiedModel System
ChemotaxisActs as a potent chemoattractant, guiding neutrophil migration across epithelial barriers. nih.govpnas.orgnih.govHXA3Gut and lung epithelial cell models nih.govpnas.org
ActivationInduces chemotaxis without degranulation or superoxide production. nih.gov Causes mobilization of intracellular calcium. nih.govHXA3Human neutrophils nih.govnih.gov
NET FormationInduces the release of neutrophil extracellular traps (NETs) to ensnare pathogens. wikipedia.orgnih.govHXA3Human neutrophils nih.gov

The pro-inflammatory role of hepoxilins extends to their ability to influence the release of other signaling molecules. A key finding in the context of pain and neuroinflammation is that the action of HXA3 is linked to the enhanced release of Substance P from primary sensory afferents. nih.gov Substance P is a neuropeptide involved in transmitting pain signals and mediating inflammatory responses. By triggering its release, hepoxilins can amplify nociceptive signals at the spinal level. nih.govpnas.org

Contributions to Nociceptive Processing in Animal Models

Hepoxilins are significantly involved in the modulation of pain perception, particularly in the context of inflammatory pain.

Studies in animal models have demonstrated that hepoxilins are key contributors to pain hypersensitivity. Both HXA3 and HXB3 are implicated in producing hyperalgesia (an increased response to a stimulus that is normally painful) and tactile allodynia (pain resulting from a stimulus that does not normally provoke pain) associated with skin inflammation. wikipedia.org

When administered intrathecally (directly into the spinal canal) in rats, both HXA3 and HXB3 were found to cause profound and lasting tactile allodynia. nih.gov This suggests a direct role for these lipids in central pain sensitization. Research indicates that peripheral inflammation leads to an increase in spinal HXA3, which in turn promotes the initiation of this facilitated pain processing. nih.govnih.gov

Table 2: Role of Hepoxilins in Nociception
Nociceptive StateHepoxilin EffectReceptors InvolvedModel System
HyperalgesiaSpinal HXA3 contributes to the development of inflammatory hyperalgesia. nih.govnih.govTRPV1, TRPA1 nih.govnih.govRat models of inflammation nih.gov
AllodyniaIntrathecal HXA3 and HXB3 evoke persistent tactile allodynia. wikipedia.orgnih.govTRPV1, TRPA1 nih.govnih.govRat and mouse models wikipedia.orgnih.gov

The discovery of the hepoxilin pathway in the central nervous system (CNS) has opened avenues for understanding their role in neuronal function. nih.gov Various regions of the brain, including the cerebral cortex and hippocampus, are capable of producing hepoxilins. nih.govnih.gov

At the molecular level, the pain-sensitizing effects of hepoxilins in the spinal cord are mediated through the direct activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, on the central terminals of sensory neurons. wikipedia.orgnih.govnih.gov This activation triggers an influx of calcium and the subsequent release of nociceptive mediators, such as Substance P, in the dorsal horn of the spinal cord, thereby augmenting pain signals. nih.govpnas.org Beyond pain, some in vitro research suggests hepoxilins may have other functions in the nervous system, such as enhancing nerve growth factor-dependent neurite regeneration following injury. nih.gov

Impact on Epithelial Barrier Function and Skin Homeostasis in Model Systems

Hepoxilins play a dual role at epithelial surfaces, contributing to both inflammatory responses and the maintenance of barrier integrity, particularly in the skin.

Hepoxilins are integral to the formation and maintenance of the skin's water permeability barrier. taylorandfrancis.comnih.gov Specific enzymes in the epidermis, 12R-lipoxygenase (12R-LOX) and epidermal lipoxygenase-3 (eLOX3), work together to produce hepoxilin derivatives from fatty acids. nih.govresearchgate.net These hepoxilins are crucial for the proper construction of the corneocyte lipid envelope, a key component of the epidermal barrier. nih.gov The importance of this pathway is highlighted by the fact that genetic mutations in these enzymes can lead to congenital ichthyosis, a severe skin scaling disorder characterized by a defective skin barrier. taylorandfrancis.comnih.gov

In inflammatory skin conditions like psoriasis, levels of HxB3 are found to be more than 16 times higher in psoriatic lesions compared to normal skin. wikipedia.orgnih.gov This suggests that while hepoxilins are necessary for normal skin homeostasis, their overproduction may contribute to the pathology of inflammatory skin diseases. wikipedia.org In addition to skin, hepoxilins are involved in regulating the movement of neutrophils across other mucosal barriers, such as in the lungs and intestines, during inflammatory events. pnas.orgnih.gov

Table 3: Functions of Hepoxilins in Epithelial Tissues
TissueFunctionKey Findings
Skin (Epidermis)Barrier Formation & HomeostasisEssential for the synthesis of the corneocyte lipid envelope and water permeability barrier. nih.govresearchgate.net Levels of HxB3 are highly elevated in psoriatic lesions. wikipedia.orgnih.gov
LungsInflammatory ResponseProduced by epithelial cells in response to bacteria to promote neutrophil migration across the barrier. nih.govnih.gov
IntestinesInflammatory ResponseFunctions as a key chemoattractant for neutrophil movement across the intestinal epithelium during inflammation. pnas.org

Epidermal Lipid Metabolism and Barrier Integrity

Hepoxilins are integral to the maintenance of the mammalian epidermal water barrier, a critical function for preventing water loss and protecting against environmental insults. nih.gov Their role is deeply intertwined with the metabolism of essential fatty acids within the skin's outermost layer, the stratum corneum. The formation of a competent skin barrier requires the action of two epidermal lipoxygenases, 12R-lipoxygenase (12R-LOX) and epidermal lipoxygenase-3 (eLOX3). nih.govresearchgate.net These enzymes work in sequence to oxidize linoleic acid that is esterified in ω-hydroxyacyl ceramides. nih.gov

This enzymatic process results in the formation of a hepoxilin-related derivative. nih.gov It is hypothesized that this oxidation acts as a signal, facilitating the hydrolysis of the oxidized linoleic acid from the ceramide molecule. nih.gov The subsequent release of the ω-hydroxy group on the ceramide allows it to be covalently bonded to proteins on the surface of corneocytes, forming the corneocyte lipid envelope, which is a key component for sealing the epidermal barrier. nih.gov Genetic inactivation of the genes for 12R-LOX and eLOX3 in both humans and mice leads to related skin phenotypes, supporting their role in the same physiological process. nih.gov While epoxyalcohols, hydroxides, and ketones of these ceramides have been detected in pig and mouse epidermis, their definitive presence in human epidermis is still under investigation. nih.gov

Enzyme/MoleculeFunction in Epidermal Barrier FormationReference
12R-lipoxygenase (12R-LOX)Acts in tandem with eLOX3 to oxidize linoleic acid in ceramides. nih.gov nih.gov
Epidermal lipoxygenase-3 (eLOX3)Acts in tandem with 12R-LOX to form a hepoxilin derivative from linoleate ester. nih.gov nih.gov
Linoleic Acid (in Ceramides)The natural substrate for the 12R-LOX/eLOX3 enzyme system in the epidermis. nih.gov nih.gov
HepoxilinsAct as signaling intermediates, promoting the hydrolysis of oxidized linoleate from ceramides to allow for the formation of the corneocyte lipid envelope. nih.gov nih.gov
Table 1: Key Molecules in Hepoxilin-Mediated Epidermal Barrier Function.

Alterations in Skin Disease Models (e.g., Psoriasis in Animal/Cellular Contexts)

Significant alterations in hepoxilin metabolism have been identified in inflammatory skin conditions, most notably psoriasis. fao.org Research has demonstrated that Hepoxilin B3 (HxB3) and its metabolites are dramatically elevated in psoriatic lesions compared to normal skin. nih.govnih.govnih.gov One study found that the levels of HxB3 were over 16 times higher in psoriatic scales than in normal epidermis. nih.gov While HxB3 is a major eicosanoid formed in normal human epidermis, its substantial increase in psoriasis suggests a role in the pathophysiology of the disease. nih.govnih.gov

In psoriatic lesions, HxB3 and its enzymatically formed derivative, Trioxilin B3 (TrXB3), are not only found in their free form but are also incorporated into phospholipids (B1166683), particularly at the sn-2 position of glycerophospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911). nih.gov This esterification may serve to localize these bioactive lipids within cell membranes, potentially influencing cellular signaling pathways involved in inflammation. nih.gov The presence of large amounts of trioxilins in psoriatic lesions further indicates a high turnover of hepoxilins in this disease state. nih.gov The biological activities of hepoxilins, which include promoting inflammatory responses, suggest they could contribute to amplifying and maintaining the chronic inflammation characteristic of psoriasis. fao.orgnih.gov

CompoundLevel in Psoriatic Scales (ng/mg protein)Level in Normal Epidermis (ng/mg protein)Fold IncreaseReference
Hepoxilin B3 (HxB3)3.2 +/- 2.3< 0.2> 16-fold nih.gov
Trioxilin A3 (TrXA3)Detected (Ratio to 12-HETE: 0.65 +/- 0.23)Not DetectedN/A nih.gov
Trioxilin B3 (TrXB3)Detected (Ratio to 12-HETE: 0.32 +/- 0.28)Not DetectedN/A nih.gov
Table 2: Levels of Hepoxilins and Trioxilins in Psoriatic Lesions vs. Normal Epidermis.

Effects on Cell Growth, Proliferation, and Apoptosis in Preclinical Cancer Models

While the direct effects of natural hepoxilins on cancer cells are an area of ongoing research, studies on their stable synthetic analogs, known as PBTs (Proprietary Bioactive Therapeutics), have provided significant insights into their potential anti-cancer activities. nih.govnih.gov These analogs have been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in various preclinical cancer models. nih.govresearchgate.net

In one study, the hepoxilin analog PBT-3 was found to dose-dependently cause apoptosis in the K562 human chronic myelogenous leukemia (CML) cell line in vitro. researchgate.net The mechanism of action involved the release of cytochrome c into the cytoplasm and the activation of caspase-3, key steps in the intrinsic apoptotic pathway. researchgate.net Furthermore, in an in vivo model using nude mice with transplanted K562 cells, PBT-3 was effective at inhibiting the growth of solid tumors. researchgate.net Analysis of these tumors confirmed the presence of apoptosis. researchgate.net These findings suggest that the hepoxilin structural backbone may serve as a template for developing novel therapeutic agents that can control cancer by inducing apoptosis. nih.govresearchgate.net The anti-apoptotic effects of hepoxilins themselves have also been noted in other contexts, suggesting a complex role in cell survival pathways. nih.gov

Model SystemCompoundObserved EffectsMechanism of ActionReference
K562 Chronic Myelogenous Leukemia Cells (In Vitro)PBT-3 (Hepoxilin Analog)Inhibition of [3H]-thymidine incorporation, nuclear fragmentation, DNA laddering, induction of apoptosis. researchgate.netIncreased cytochrome c release, activation of caspase-3. researchgate.net researchgate.net
Nude Mice with K562 Solid Tumors (In Vivo)PBT-3 (Hepoxilin Analog)Inhibition of tumor growth. researchgate.netInduction of apoptosis within the tumor. researchgate.net researchgate.net
Table 3: Anti-Cancer Effects of a Hepoxilin Analog in Preclinical Models.

Modulation of Insulin (B600854) Secretion in Isolated Pancreatic Islets

Hepoxilins, including Hepoxilin B3, have been identified as potential endogenous mediators of insulin release from pancreatic islets of Langerhans. nih.gov The first hepoxilins, HxA3 and HxB3, were discovered and named for their ability to stimulate insulin secretion in cultured rat pancreatic islets. wikipedia.org Pancreatic islets are capable of producing hepoxilins A3 and B3, and these compounds actively stimulate the release of insulin in the presence of glucose. nih.govnih.gov

The insulin-releasing action of hepoxilins is dependent on the glucose status. nih.gov Studies in anesthetized rats showed that intra-arterial administration of hepoxilins caused a rise in circulating insulin levels in fed animals, but not in those that were fasted overnight. nih.gov This suggests that hepoxilins potentiate glucose-dependent insulin secretion rather than acting as direct secretagogues in the absence of glucose. wikipedia.orgnih.gov The mechanism is thought to involve alterations in intracellular calcium levels within the pancreatic beta-cells. nih.gov Although the concentrations required in some in vitro studies were relatively high (e.g., 2 micromolar), the discovery of Hepoxilin B3 in tropical red algae has further highlighted its identity as a modulator of insulin release. wikipedia.orgnih.gov

Model SystemHepoxilin StudiedKey FindingConditionReference
Isolated Rat Pancreatic IsletsHepoxilin A3 & B3Stimulated the release of insulin. nih.govIn the presence of 10 mM glucose. nih.gov nih.gov
Perifused Rat Pancreatic IsletsHepoxilin A3Dose-dependently enhanced glucose-stimulated insulin release. nih.govDuring stimulation with 10 mM glucose. nih.gov nih.gov
Anaesthetized Rats (In Vivo)Hepoxilins (including A3)Caused a rapid rise in blood insulin concentrations. nih.govIn fed animals, but not fasted animals. nih.gov nih.gov
Table 4: Research Findings on Hepoxilin-Mediated Insulin Secretion.

Involvement in Neurotransmission and Synaptic Plasticity in In Vitro and Simple Organism Models

Hepoxilins are produced in the central nervous system and are known to modulate neuronal signaling, although their precise functions are still being elucidated. nih.govnih.gov Research using in vitro models has shown that hepoxilins can influence neuronal repair and intracellular signaling. Specifically, studies with Hepoxilin A3 (HxA3) on superior cervical ganglion neurons have demonstrated a role in neurite regeneration following injury. nih.gov

In an in vitro model of axotomy, HxA3 did not support neuronal survival on its own, but it significantly enhanced neurite regeneration in the presence of nerve growth factor (NGF). nih.gov This suggests that hepoxilins may act as potentiators of neurotrophic factor-mediated repair processes. The mechanism appears to involve the modulation of intracellular calcium. HxA3 was shown to cause a rapid but transient increase in intracellular calcium in the neuronal cell bodies, followed by a sustained plateau above baseline levels. nih.gov This effect was attributed to both the release of calcium from intracellular stores and the modulation of calcium influx mechanisms. nih.gov These findings provide the first evidence that this class of lipid metabolites can alter neuronal calcium signaling and may play a role in synaptic plasticity and repair. nih.gov

Model SystemHepoxilin StudiedObserved EffectProposed MechanismReference
Rat Superior Cervical Ganglion Neurons (In Vitro)Hepoxilin A3 (HxA3)Enhanced nerve growth factor-dependent neurite regeneration after axotomy. nih.govModulation of intracellular calcium via release from internal stores and influx. nih.gov nih.gov
Uninjured NeuronsHepoxilin A3 (HxA3)Caused a rapid, transient increase in intracellular calcium, followed by a sustained elevation. nih.govAlteration of calcium homeostasis. nih.gov nih.gov
Injured NeuronsHepoxilin A3 (HxA3)Induced a smaller, transient increase in intracellular calcium compared to uninjured neurons. nih.govAltered calcium response post-injury. nih.gov nih.gov
Table 5: Effects of Hepoxilins on Neuronal Models.

Analytical Methodologies for 10r Hepoxilin B3 D11 Research

Advanced Mass Spectrometry-Based Quantification

Mass spectrometry stands as the cornerstone for the analysis of (10R)-Hepoxilin B3-d11 due to its high sensitivity and specificity. The incorporation of eleven deuterium (B1214612) atoms in this compound results in a distinct mass shift from the endogenous (10R)-Hepoxilin B3, allowing for its clear differentiation and use as an internal standard for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the targeted analysis of hepoxilins. This method offers excellent sensitivity and selectivity, enabling the detection of these compounds at very low concentrations typically found in biological systems. The chromatographic separation, usually performed with a reverse-phase column, resolves this compound from other isomers and interfering substances prior to its introduction into the mass spectrometer.

In a typical LC-MS/MS workflow, the analyte is first ionized, commonly using electrospray ionization (ESI) in the negative ion mode. The precursor ion corresponding to the deprotonated molecule of this compound is then selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity.

ParameterTypical Value
Ionization ModeNegative Electrospray (ESI-)
Precursor Ion (m/z)[Value corresponding to [M-H]⁻ of this compound]
Product Ions (m/z)[Specific fragment ions for this compound]
Collision Energy (eV)[Optimized value for fragmentation]
HPLC ColumnC18 Reverse-Phase
Mobile PhaseGradient of water and acetonitrile with an acidic modifier (e.g., formic acid)

Note: Specific mass transitions and retention times for this compound are dependent on the specific instrumentation and chromatographic conditions and should be determined empirically.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of hepoxilins, though it necessitates a derivatization step to increase the volatility and thermal stability of the analytes. nih.gov Common derivatization procedures involve the conversion of the carboxylic acid and hydroxyl groups to more volatile esters and trimethylsilyl (TMS) ethers, respectively.

Following derivatization, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, are ionized (typically by electron ionization - EI), and the resulting fragmentation patterns are detected. These fragmentation patterns are highly specific and can be used for both identification and quantification.

Derivatization StepReagent ExamplePurpose
EsterificationPentafluorobenzyl (PFB) bromideTo increase volatility of the carboxylic acid group.
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)To increase volatility of the hydroxyl group.

Note: The choice of derivatization reagent and reaction conditions must be optimized for hepoxilins to ensure complete reaction and avoid degradation.

Utilization of Deuterated Internal Standards for Absolute Quantification

The primary application of this compound in research is its use as an internal standard for the absolute quantification of endogenous (10R)-Hepoxilin B3. An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer. Deuterated standards like this compound fulfill these criteria perfectly.

By adding a known amount of this compound to a biological sample at the beginning of the extraction process, any loss of the analyte during sample preparation and analysis can be corrected for. The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used to construct a calibration curve, from which the absolute concentration of the endogenous compound in the original sample can be accurately determined.

Sample Preparation and Extraction Protocols for Biological Samples

The accurate analysis of this compound and its endogenous counterpart from complex biological matrices such as plasma, tissues, or cell culture media requires meticulous sample preparation to remove interfering substances and concentrate the analytes of interest.

Solid-Phase Extraction Techniques

Solid-phase extraction (SPE) is a widely used and highly effective method for the cleanup and concentration of hepoxilins from biological samples. The technique relies on the partitioning of the analytes between a solid sorbent and a liquid mobile phase. For hepoxilins, which are acidic lipids, a common approach involves a reverse-phase SPE cartridge (e.g., C18).

A typical SPE protocol for hepoxilins from a biological fluid would involve the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the sorbent.

Loading: The pre-treated biological sample (often after protein precipitation) is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove polar impurities.

Elution: The hepoxilins are eluted from the cartridge using an organic solvent (e.g., methanol or ethyl acetate).

SPE SorbentTarget AnalytesSample Matrix Example
C18 (Reverse-Phase)Hepoxilins and other oxylipinsPlasma, Urine
Mixed-Mode Anion ExchangeAcidic lipids including hepoxilinsTissue homogenates

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a classic and effective method for the extraction of lipids, including hepoxilins, from biological samples. This technique is based on the differential solubility of the analytes in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For the extraction of hepoxilins, a common LLE method is the Folch or Bligh-Dyer procedure, which utilizes a mixture of chloroform and methanol. The addition of water to the sample homogenate in the chloroform/methanol mixture results in a biphasic system. The lipids, including hepoxilins, partition into the lower organic phase, which can then be collected, dried, and reconstituted in a suitable solvent for analysis.

LLE Solvent SystemPrincipleAdvantages
Chloroform/Methanol/WaterPartitioning of lipids into the organic phase.High recovery for a broad range of lipids.
Ethyl AcetateExtraction of moderately polar lipids.Less toxic than chlorinated solvents.

Chromatographic Separation Techniques (e.g., UPLC, HPLC)

The analysis of hepoxilins, including deuterated analogs like this compound, heavily relies on liquid chromatography (LC) coupled with mass spectrometry (MS). creative-proteomics.comresearchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary separation techniques used, offering the necessary resolution to distinguish hepoxilins from a multitude of other structurally similar lipid mediators present in biological samples. mdpi.comnih.gov

UPLC, which utilizes columns with smaller particle sizes (typically under 2 μm), provides faster and more efficient separation compared to traditional HPLC. nih.gov This enhanced resolution is critical for separating isomeric compounds, which is a common challenge in eicosanoid analysis. mdpi.com The choice of stationary phase is crucial, with reversed-phase columns, particularly C18 columns, being widely employed for the separation of these moderately nonpolar molecules. mdpi.comnih.gov

Mobile phase gradients, typically consisting of an aqueous component (often with an acidic modifier like acetic acid to improve peak shape and ionization) and an organic solvent like acetonitrile, are used to elute the analytes from the column. nih.gov The separation is then coupled to a mass spectrometer, most commonly a triple quadrupole instrument, which provides high sensitivity and selectivity for quantification. creative-proteomics.commdpi.com This combination, often referred to as LC-MS/MS, is the gold standard for analyzing eicosanoids. nih.gov

TechniqueColumnMobile Phase ExampleFlow RateDetection
HPLCReversed-Phase C18 (e.g., 250 x 2.0 mm, 5µm) nih.govGradient of Acetonitrile and Water with 0.005% Acetic Acid nih.gov0.2 ml/min nih.govTandem Mass Spectrometry (MS/MS) nih.gov
UPLCReversed-Phase C18 (e.g., BEH C18, 150 x 2.1 mm, 2.5 µm) mdpi.comVaries; often Acetonitrile/Methanol and Water with Acidic ModifierTypically 0.2-0.5 ml/minTandem Mass Spectrometry (MS/MS) nih.gov

Stable Isotope Tracing and Metabolic Flux Analysis

Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern bioanalysis. nih.gov The incorporation of deuterium atoms results in a molecule that is chemically identical to its endogenous counterpart but has a higher mass. This mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for accurate quantification. mdpi.com The use of such standards is critical for correcting analytical variability, including inconsistencies during sample extraction and potential matrix effects that can suppress or enhance the analyte signal during ionization. mdpi.comlcms.cz

Tracking of this compound in Cellular and Animal Models

In research settings, this compound serves primarily as an internal standard. When analyzing samples from cellular or animal models, a known amount of the deuterated standard is spiked into the biological matrix (e.g., plasma, cell lysates, tissue homogenates) before sample preparation. lcms.cz Because the deuterated standard behaves identically to the endogenous, non-labeled Hepoxilin B3 during extraction, chromatography, and ionization, the ratio of the endogenous analyte's signal to the standard's signal can be used to calculate the precise concentration of the endogenous compound. mdpi.com

This approach allows researchers to accurately track fluctuations in endogenous Hepoxilin B3 levels in response to various stimuli or in different disease states. For instance, studies investigating inflammation in cell cultures or animal models can use this method to quantify changes in Hepoxilin B3 production with high precision. nih.govnih.gov

Elucidation of Metabolic Pathways and Turnover Rates

Beyond its role as an internal standard for quantification, stable isotope tracing is a powerful technique for elucidating metabolic pathways and determining the rate at which metabolites are produced and consumed (turnover). nih.gov In metabolic flux analysis, isotopically labeled precursors are introduced into a biological system. nih.gov As the labeled precursor is metabolized, the label is incorporated into downstream metabolites. By tracking the appearance and disappearance of these labeled metabolites over time using LC-MS/MS, researchers can map metabolic pathways and quantify the rates of specific enzymatic reactions. nih.gov

While a labeled precursor like arachidonic acid-d8 would typically be used to measure the synthesis rate of Hepoxilin B3, a labeled standard like this compound is crucial for accurately measuring the clearance or turnover of the hepoxilin pool. By introducing a known quantity of this compound into a system at steady state and then measuring its rate of disappearance relative to the endogenous pool, researchers can calculate its metabolic turnover. This data provides critical insights into how the concentration of this bioactive lipid mediator is regulated.

Time PointEndogenous Hepoxilin B3 (ng/mL)This compound (ng/mL)Metabolic Turnover Calculation
0 min (Spike-in)5.210.0Baseline Established
30 min5.16.8Rate of d11 disappearance measured
60 min5.34.5Half-life calculated
120 min5.22.1Clearance rate determined

Synthetic Chemistry and Derivative Development for Research

Stereoselective Chemical Synthesis of (10R)-Hepoxilin B3

The total chemical synthesis of hepoxilins, including Hepoxilin B3 (HxB3), has been a subject of research interest, leading to the development of several synthetic routes. nih.gov A key challenge in the synthesis of (10R)-Hepoxilin B3 is the precise control of stereochemistry at the C10 hydroxyl group and the C11/C12 epoxide. The natural hepoxilins are derived from the metabolism of arachidonic acid. nih.gov While enzymatic synthesis is inherently stereoselective nih.govnih.gov, chemical synthesis requires carefully planned strategies to achieve the desired stereoisomer.

General synthetic strategies often involve the construction of a polyacetylenic intermediate, which can then be stereoselectively reduced and epoxidized. The introduction of the hydroxyl group at the C10 position with the correct 'R' configuration is typically achieved through asymmetric synthesis techniques. These can include the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of key reactions. The epoxide is also formed with specific stereochemistry, resulting in the (11S, 12S) configuration found in the natural product. nih.gov

Strategies for Deuterium (B1214612) Labeling and Isotope Incorporation

Isotopically labeled compounds like (10R)-Hepoxilin B3-d11 are vital for quantitative analysis in biological systems, often used as internal standards in mass spectrometry-based assays. The incorporation of deuterium (d) atoms can be achieved through several synthetic strategies.

One common method involves the reduction of a suitable precursor with a deuterated reducing agent. For example, a carbonyl group at a specific position in a synthetic intermediate can be reduced using a reagent like sodium borodeuteride (NaBD₄) to introduce a deuterium atom. To achieve a d11 label, multiple deuterium atoms must be incorporated. This can be accomplished by using deuterated building blocks in the early stages of the synthesis or by employing catalytic deuterium exchange reactions on unsaturated precursors. For instance, the selective reduction of alkyne moieties in a polyacetylenic intermediate using deuterium gas (D₂) over a Lindlar catalyst can introduce multiple deuterium atoms across the newly formed double bonds. The synthesis of tritium (³H) labeled hepoxilins has been described, and similar principles apply to deuterium labeling. researchgate.net

Synthesis of Stable Hepoxilin Analogues (PBTs) and Their Characterization

A significant challenge in studying hepoxilins is their chemical instability, primarily due to the reactive epoxide ring. nih.govwikipedia.org To overcome this, stable analogues have been developed. The most prominent of these are the PBTs, in which the unstable epoxide moiety is replaced with a stable cyclopropyl group. nih.gov This modification provides considerable chemical and biological stability, allowing for more robust in vivo studies. nih.govbenthamdirect.comingentaconnect.comdntb.gov.ua

The synthesis of PBTs follows a pathway similar to that of the natural hepoxilins but incorporates a key step to form the cyclopropyl ring instead of the epoxide. nih.gov These stable analogues have been instrumental in elucidating the biological functions of the hepoxilin pathway. PBTs have been shown to act as antagonists to the natural hepoxilins, competing for binding sites and inhibiting intracellular calcium mobilization. nih.govresearchgate.net Their stability has enabled proof-of-concept studies in animal models for various conditions, including inflammation, thrombosis, and cancer. nih.govdntb.gov.uanih.gov

Table 1: Key Characteristics of Hepoxilins and PBT Analogues

Feature Natural Hepoxilins (e.g., HxB3) PBT Analogues
Core Structure Contains an epoxide ring Epoxide replaced with a cyclopropyl group
Chemical Stability Unstable, especially in acidic conditions Chemically and biologically stable
Biological Action Agonist Antagonist of natural hepoxilins

| Research Utility | Difficult to use in vivo due to instability | Suitable for in vivo studies and as pharmacological tools |

Development of Photoreactive or Fluorescent Probes for Target Identification

Identifying the specific cellular proteins and receptors that interact with (10R)-Hepoxilin B3 is crucial for understanding its mechanism of action. Photoreactive and fluorescent probes are powerful tools for this purpose. These probes are synthesized by attaching a photoreactive group or a fluorophore to the hepoxilin structure.

Fluorescent Probes: A fluorescent tag, such as a boron-dipyrromethene (BODIPY) dye, can be chemically linked to the hepoxilin molecule. nih.gov These fluorescent probes allow for the visualization of the compound's uptake and subcellular distribution in living cells using techniques like fluorescence microscopy. nih.gov By co-localizing the fluorescent signal with specific organelle markers, researchers can determine where the hepoxilin analogue accumulates within the cell. mdpi.com

Photoreactive Probes: These probes incorporate a photo-activatable group that, upon exposure to UV light, forms a covalent bond with nearby molecules. When a photoreactive hepoxilin probe binds to its target protein, UV irradiation permanently links them. The target protein can then be isolated and identified using proteomic techniques.

The design of these probes requires careful consideration of the attachment point for the tag to ensure that the biological activity of the hepoxilin is not compromised. The development of such tools is a key step in mapping the molecular pathways regulated by this class of lipid mediators. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
(10R)-Hepoxilin B3 HxB3
This compound -
Arachidonic Acid AA
Sodium Borodeuteride NaBD₄
Boron-dipyrromethene BODIPY
10,12-di-O-p-bromobenzoyl-9S,8-di-hydroxy-11,12-epoxyeicosa-5Z,14Z-dienoic acid PBTs
Trioxilin B3 TrXB3

Interactions of Hepoxilins with Other Lipid Signaling Pathways

Cross-talk with Prostaglandin (B15479496) and Leukotriene Pathways

The interplay between hepoxilins, prostaglandins (B1171923) (PGs), and leukotrienes (LTs) is rooted in their common origin: the omega-6 fatty acid, arachidonic acid, which is released from cell membranes by the action of phospholipase A2. nih.govepa.gov Following its release, arachidonic acid is metabolized by one of three major enzymatic pathways, leading to the production of distinct families of bioactive eicosanoids. nih.govmdpi.com

Cyclooxygenase (COX) Pathway: This pathway, utilizing COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGD2) and thromboxanes. mdpi.comresearchgate.net These molecules are key mediators of inflammation, pain, fever, and platelet aggregation. researchgate.net

Lipoxygenase (LOX) Pathway: This pathway is more complex and leads to both leukotrienes and hepoxilins. mdpi.com

The 5-lipoxygenase (5-LOX) enzyme branch produces leukotrienes, such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent chemoattractants and mediators of allergic and inflammatory responses. researchgate.netmdpi.com

The 12-lipoxygenase (12-LOX) enzyme branch converts arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is then further metabolized into hepoxilins like Hepoxilin A3 (HxA3) and Hepoxilin B3 (HxB3). researchgate.netnih.gov

This metabolic branching creates a system of cross-talk. The activation of one pathway can influence the availability of the arachidonic acid substrate for the others. For instance, studies have shown that while hepoxilins are potent chemoattractants for neutrophils, inhibition of the cyclooxygenase pathway does not significantly affect this hepoxilin-mediated migration, suggesting that these are distinct but parallel signaling systems in inflammation. nih.govnih.gov The presence of elevated levels of both hepoxilins and other eicosanoids in inflammatory conditions like psoriasis highlights the concurrent activation of these pathways. nih.govresearchgate.net

Table 1: Major Arachidonic Acid Metabolic Pathways

PathwayKey Enzyme(s)Primary ProductsKey Biological Roles
Cyclooxygenase (COX)COX-1, COX-2Prostaglandins, ThromboxanesInflammation, Pain, Fever, Platelet Aggregation
5-Lipoxygenase (5-LOX)5-LOXLeukotrienes (e.g., LTB4, LTC4)Chemotaxis, Bronchoconstriction, Vascular Permeability
12-Lipoxygenase (12-LOX)12-LOX, ALOXE3Hepoxilins (e.g., HxA3, HxB3)Neutrophil Activation, Calcium Mobilization, Inflammation

Modulation of Cytochrome P450 Monooxygenase Activities

The Cytochrome P450 (CYP) superfamily of enzymes represents a third major route for arachidonic acid metabolism, functioning as an "epoxygenase" or "hydroxylase" pathway. epa.govdiva-portal.orgelsevierpure.com These enzymes, found primarily in the endoplasmic reticulum, convert arachidonic acid into epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). diva-portal.orgnih.gov

The relationship between the hepoxilin and CYP pathways is one of shared substrate and potential enzymatic interaction.

Metabolic Competition: Both LOX and CYP enzymes compete for the same pool of free arachidonic acid. The relative expression and activity of these enzyme families in a given cell type will dictate the profile of lipid mediators produced.

Enzymatic Overlap: Some CYP enzymes are directly involved in the metabolism of lipoxygenase products. For example, CYP4F family enzymes are known to metabolize LTB4. frontiersin.org More specifically, CYP4F22 has been identified as a crucial enzyme in the 12R-lipoxygenase pathway, which is closely related to the hepoxilin pathway and essential for skin barrier function. taylorandfrancis.com Mutations in CYP4F22 can disrupt this pathway, leading to ichthyosis, a condition linked to defective hepoxilin formation. nih.govtaylorandfrancis.com

While hepoxilins are substrates for certain enzymes, direct evidence of their role as modulators (i.e., inhibitors or inducers) of CYP monooxygenase activities is not well-established. The interplay is more likely a complex web of substrate competition and sequential metabolism rather than direct enzymatic regulation by hepoxilins.

Table 2: Key CYP Enzymes in Fatty Acid Metabolism

CYP FamilyExample IsoformPrimary Function in AA MetabolismProducts
CYP2CYP2C8, CYP2J2EpoxygenaseEpoxyeicosatrienoic acids (EETs)
CYP4A/4FCYP4A11, CYP4F2ω/ω-1 Hydroxylase19-HETE, 20-HETE
CYP4FCYP4F22Involvement in 12R-LOX PathwayMetabolism of LOX products

Influence on Omega-3 and Omega-6 Fatty Acid Metabolism

Hepoxilins are direct products of omega-6 fatty acid metabolism. nih.gov Their synthesis begins with dietary linoleic acid (an omega-6), which is converted to arachidonic acid (AA). The subsequent action of 12-LOX on AA produces hepoxilins. researchgate.net This places the hepoxilin pathway squarely within the pro-inflammatory axis generally associated with omega-6 derived mediators. longdom.orgnih.gov

In contrast, omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), give rise to a different set of lipid mediators, including resolvins and protectins, which are actively anti-inflammatory and pro-resolving. mdpi.com The cross-talk occurs at several levels:

Enzyme Competition: The same COX and LOX enzymes that metabolize AA can also act on EPA and DHA. Increased availability of omega-3 fatty acids can lead to their competition with AA for these enzymes, thereby reducing the production of pro-inflammatory eicosanoids like prostaglandins, leukotrienes, and hepoxilins. longdom.org

Opposing Biological Effects: The mediators produced from omega-6 fatty acids (like hepoxilins) often promote inflammation, while those from omega-3s actively resolve it. mdpi.com An imbalance in the dietary omega-6 to omega-3 ratio can therefore significantly skew the cellular environment towards a pro-inflammatory state by favoring the production of mediators like hepoxilins. nih.govmdpi.com

Therefore, the activity of the hepoxilin pathway is heavily influenced by the broader context of dietary polyunsaturated fatty acid intake and the resulting balance between pro-inflammatory omega-6 and anti-inflammatory omega-3 metabolic pathways. nih.gov

Table 3: Comparison of Omega-6 and Omega-3 Derived Mediators

FeatureOmega-6 Pathway (e.g., Arachidonic Acid)Omega-3 Pathway (e.g., EPA, DHA)
Precursor Fatty AcidLinoleic Acid → Arachidonic AcidAlpha-linolenic acid → EPA, DHA
Key Mediator ClassesProstaglandins, Leukotrienes, HepoxilinsResolvins, Protectins, Maresins
General Inflammatory RolePro-inflammatoryAnti-inflammatory & Pro-resolving

Interplay with Endocannabinoid System Components

The endocannabinoid system (ECS) is a crucial neuromodulatory and immunomodulatory system. Its primary endogenous ligands, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are also derived from arachidonic acid. nih.govwikipedia.org This shared origin creates a fundamental and profound link between the hepoxilin and endocannabinoid signaling pathways.

Shared Precursor Pool: The synthesis of both hepoxilins and the primary endocannabinoids depends on the availability of arachidonic acid within the cell membrane. nih.govnih.gov

Shared Metabolic Enzymes: The enzymatic pathways that generate pro-inflammatory eicosanoids can also metabolize endocannabinoids. Anandamide can be oxygenated by COX-2, various lipoxygenases, and CYP enzymes to produce a range of bioactive molecules, such as prostaglandin-ethanolamides (prostamides) and hydroxyl-anandamides. mdpi.comfrontiersin.org This means that the LOX enzymes responsible for hepoxilin synthesis could potentially metabolize anandamide, creating direct competition and a point of regulatory cross-talk.

Functional Overlap: Both the ECS and hepoxilins are deeply involved in modulating inflammation. nih.govnih.gov An imbalance in the omega-6/omega-3 fatty acid ratio has been shown to lead to hyperactivity of the endocannabinoid system, contributing to obesity and inflammation. nih.gov This suggests that conditions favoring the production of omega-6 metabolites like hepoxilins may also lead to dysregulation of endocannabinoid signaling.

The interplay between these systems illustrates a sophisticated level of biochemical integration, where the metabolism of a single precursor, arachidonic acid, can generate multiple classes of signaling lipids that regulate overlapping physiological processes.

Table 4: Arachidonic Acid-Derived Signaling Molecules

Signaling SystemKey Molecule(s)Primary Synthesizing Enzyme FamilyShared Feature
Hepoxilin PathwayHepoxilin A3, Hepoxilin B3Lipoxygenase (LOX)Derived from Arachidonic Acid
Endocannabinoid SystemAnandamide (AEA), 2-Arachidonoylglycerol (2-AG)N-acyltransferase, Phospholipase C/DDerived from Arachidonic Acid

Future Research Directions and Translational Perspectives Preclinical

Elucidation of Novel Receptors and Binding Partners for Hepoxilins

While the biological effects of hepoxilins are well-documented, a comprehensive understanding of their molecular targets remains a critical gap. Early research demonstrated specific binding sites for hepoxilin A3 on human neutrophils, suggesting the existence of dedicated receptors. nih.gov Subsequent studies have implicated transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, as direct targets in the context of pain perception in the spinal cord. wikipedia.org Furthermore, stable hepoxilin analogues have been shown to interact with other G protein-coupled receptors, such as the thromboxane (B8750289) receptor. nih.gov

However, the diversity of hepoxilin effects across different cell types and tissues suggests that additional, yet-to-be-discovered receptors and binding partners likely exist. Future preclinical research will focus on:

Unbiased Screening Approaches: Employing techniques like affinity chromatography and yeast two-hybrid screens to identify proteins from various tissue lysates that interact with hepoxilins. frontiersin.org

Cell-Based Receptor Deorphanization: Using cell lines engineered to express orphan G protein-coupled receptors (GPCRs) to screen for activation by hepoxilins.

Characterization of Intracellular Partners: Investigating whether hepoxilins or their metabolites interact with intracellular proteins, including nuclear receptors or enzymes, to modulate gene expression or signaling pathways directly.

Identifying these novel partners is essential for elucidating the full spectrum of hepoxilin signaling and for the development of targeted therapies.

Table 1: Known and Potential Receptors for Hepoxilins and Their Analogues

Receptor/Binding Site Known/Potential Role Associated Hepoxilin/Analogue Tissue/Cell Type
Specific Neutrophil Binding Sites Calcium mobilization Hepoxilin A3 Human Neutrophils
TRPV1 / TRPA1 Augmentation of pain perception Hepoxilin A3, Hepoxilin B3 Spinal Cord
Thromboxane (TP) Receptor Inhibition of platelet aggregation PBT-3 (Analogue) Platelets

Advanced Structural Biology Studies of Hepoxilin-Protein Interactions

A detailed, atomic-level understanding of how hepoxilins bind to their receptors and protein partners is crucial for rational drug design. While functional data have identified some targets, high-resolution structural information is largely absent. Advanced structural biology techniques are needed to visualize these interactions.

Future directions in this area will include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques will be pivotal in determining the three-dimensional structure of hepoxilins in complex with their receptors (e.g., TRP channels, GPCRs). This will reveal the precise binding pocket and the key amino acid residues involved in the interaction.

Computational Modeling and Simulation: Molecular dynamics simulations can complement structural data by providing insights into the dynamic nature of the hepoxilin-receptor interaction and the conformational changes that lead to receptor activation or inhibition. youtube.com These models are essential for understanding how a flexible lipid mediator like a hepoxilin engages with its target.

These studies will provide a structural blueprint for designing second-generation pathway modulators with enhanced specificity and potency.

Application of Omics Technologies (Proteomics, Transcriptomics) in Hepoxilin Research

Omics technologies offer a powerful, unbiased approach to understanding the global cellular and systemic responses to hepoxilins. uni.lufraunhofer.de By analyzing changes in the proteome, transcriptome, and metabolome, researchers can map the complex signaling networks modulated by compounds like (10R)-Hepoxilin B3-d11. This moves beyond studying a single pathway to capturing the entirety of its biological impact.

Key applications will involve:

Transcriptomics (RNA-Seq): To identify genes whose expression is significantly altered in cells or tissues upon exposure to hepoxilins. This can reveal novel downstream pathways and biological processes regulated by hepoxilin signaling.

Proteomics: To map changes in protein expression and post-translational modifications, providing a direct link between hepoxilin signaling and functional cellular changes. uni.lu This is critical for identifying biomarkers of hepoxilin pathway activity and potential new drug targets. nih.gov

Lipidomics/Metabolomics: To understand how hepoxilins influence broader metabolic pathways, including the metabolism of other bioactive lipids, which could reveal important cross-talk between different signaling systems. mdpi.com

Integrating these multi-omics datasets will be essential for building comprehensive models of hepoxilin action and for identifying patient populations that might benefit most from hepoxilin-targeted therapies. youtube.com

Development of Selective Hepoxilin Pathway Modulators for Preclinical Evaluation

The inherent chemical instability of natural hepoxilins limits their therapeutic utility. nih.gov A significant breakthrough has been the synthesis of stable hepoxilin analogues, known as proprietary bioactive therapeutics (PBTs). nih.gov These analogues, which often act as antagonists to natural hepoxilins, have shown promising activity in various preclinical models. nih.govnih.gov

Future research will focus on expanding and refining this chemical toolbox:

Second-Generation Analogues: Designing and synthesizing new modulators with improved pharmaceutical properties, such as enhanced selectivity for specific receptors, better oral bioavailability, and optimized pharmacokinetic profiles. nih.gov

Agonist Development: While many current analogues are antagonists, developing stable agonists could be beneficial for conditions where hepoxilin signaling is deficient, such as in certain skin barrier disorders. nih.govnih.gov

Allosteric Modulators: Exploring the development of allosteric modulators that bind to sites on a receptor distinct from the hepoxilin binding site, offering a more nuanced way to fine-tune receptor activity. mdpi.com

These advanced modulators will be critical for rigorously evaluating the therapeutic potential of targeting the hepoxilin pathway in various disease models.

Table 2: Preclinical Activities of First-Generation Hepoxilin Pathway Modulators (PBTs)

Modulator Type Preclinical Effect Disease Area Reference
Antagonist (PBTs) Anti-inflammatory Inflammation nih.gov
Antagonist (PBTs) Anti-thrombotic Thrombosis nih.gov
Antagonist (PBTs) Anti-cancer Cancer nih.gov
Antagonist (PBTs) Anti-diabetic Diabetes nih.gov

Further Exploration of Hepoxilin Roles in Animal Models of Disease Beyond Inflammation and Pain

Initial research on hepoxilins centered on their pro-inflammatory and pain-mediating roles. wikipedia.orgnih.gov However, studies with stable hepoxilin analogues have revealed that this pathway is implicated in a much broader range of pathophysiological processes. nih.gov There is a compelling need to systematically explore these roles in dedicated animal models.

Promising areas for future preclinical investigation include:

Cancer Biology: Hepoxilin analogues have demonstrated anti-cancer effects in animal models, suggesting a role for the pathway in tumor growth and progression that warrants further investigation. nih.govnih.gov

Metabolic Diseases: The discovery that hepoxilin analogues possess anti-diabetic properties opens a new avenue for research into the role of hepoxilins in insulin (B600854) secretion, glucose homeostasis, and the complications of diabetes. nih.gov

Thrombosis and Cardiovascular Disease: The anti-thrombotic actions of hepoxilin antagonists suggest a role in regulating platelet function and potentially in cardiovascular diseases where thrombosis is a key factor. nih.govnih.gov

Dermatological Disorders: The hepoxilin pathway is fundamentally involved in maintaining the skin's epidermal barrier. nih.gov Its deficiency is linked to genetic skin scaling disorders like ichthyosis, making it a target for dermatological therapies. nih.gov

Neurobiology: Beyond pain, hepoxilins are active in the central nervous system, including the hippocampus, suggesting potential roles in neuroprotection, mood, and cognitive function that remain largely unexplored. nih.gov

These investigations will broaden the translational potential of hepoxilin pathway modulators, potentially leading to novel treatments for a wide range of human diseases.

Q & A

Q. What strategies validate this compound’s role in modulating specific eicosanoid-driven signaling pathways?

  • Methodological Approach :
  • Employ phosphoproteomics to identify downstream targets (e.g., MAPK, NF-κB phosphorylation) post-treatment .
  • Use CRISPR-dCas9 activation/repression systems to manipulate hepoxilin synthase levels in situ .
  • Cross-reference with lipidomic datasets from genetic knockout models (e.g., Alox12b/^{-/-} mice) .

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